molecular formula C14H10N2OS3 B2642399 (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide CAS No. 325694-01-7

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide

Cat. No.: B2642399
CAS No.: 325694-01-7
M. Wt: 318.43
InChI Key: GYPZEWBRWNRKNB-AATRIKPKSA-N
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Description

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide is an organic compound that features a conjugated system with thiophene and thiazole rings

Scientific Research Applications

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it would depend on the specific biological target. If it’s intended to be used as a material (e.g., in a polymer), its properties would depend on its molecular structure .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve exploring its potential applications, for example in medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophene with α-haloketones under basic conditions.

    Acrylamide formation: The thiazole derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide moiety.

    Final coupling: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene and thiazole rings.

    Reduction: The corresponding amine derivative of the acrylamide.

    Substitution: Halogenated derivatives of the thiophene and thiazole rings.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acrylamide: Unique due to its specific combination of thiophene and thiazole rings.

    Thiophene derivatives: Commonly used in organic electronics for their conductive properties.

    Thiazole derivatives: Known for their biological activity and use in medicinal chemistry.

Uniqueness

This compound stands out due to its dual functionality, combining the electronic properties of thiophene with the biological activity of thiazole

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS3/c17-13(6-5-10-3-1-7-18-10)16-14-15-11(9-20-14)12-4-2-8-19-12/h1-9H,(H,15,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPZEWBRWNRKNB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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